Cas no 1566223-69-5 (1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol)

1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
- 1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol
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- MDL: MFCD26060800
- Inchi: 1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3
- InChI Key: UHBSEOGSMYASMK-UHFFFAOYSA-N
- SMILES: C(C1CCN(C2C=C(Cl)N=CN=2)C1)(O)C
1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B406553-50mg |
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 50mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-222740-2.5g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 2.5g |
$2071.0 | 2023-09-16 | |
Enamine | EN300-222740-0.05g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 0.05g |
$245.0 | 2023-09-16 | |
Enamine | EN300-222740-1.0g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 1.0g |
$1057.0 | 2023-07-06 | |
Aaron | AR01AMR7-2.5g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
Enamine | EN300-222740-10g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 10g |
$4545.0 | 2023-09-16 | |
1PlusChem | 1P01AMIV-10g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 10g |
$5680.00 | 2023-12-21 | |
A2B Chem LLC | AV74567-1g |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 1g |
$1148.00 | 2024-04-20 | |
Aaron | AR01AMR7-100mg |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 100mg |
$529.00 | 2025-02-09 | |
A2B Chem LLC | AV74567-250mg |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol |
1566223-69-5 | 95% | 250mg |
$587.00 | 2024-04-20 |
1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on 1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol
Chemical Profile of 1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol (CAS No. 1566223-69-5)
1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1566223-69-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the broader category of heterocyclic derivatives, which are widely recognized for their role in medicinal chemistry and drug development. The presence of both pyrrolidine and pyrimidine moieties in its molecular framework suggests potential applications in the design of bioactive molecules targeting various biological pathways.
The structural composition of 1-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ylethan-1-ol encompasses a chlorinated pyrimidine ring connected to a pyrrolidine scaffold through an ethyl linkage. This arrangement not only contributes to the compound's distinct chemical identity but also opens up possibilities for diverse interactions with biological targets. The chloropyrimidine moiety, in particular, is a common feature in many pharmacologically active agents, often serving as a key pharmacophore that mediates binding to specific receptors or enzymes. In contrast, the pyrrolidine ring is frequently incorporated into drug molecules due to its ability to enhance solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater precision. Studies have indicated that derivatives of 1-(6-Chloropyrimidin-4-yl)pyrrolidin exhibit promising interactions with enzymes and receptors involved in inflammatory responses, making them potential candidates for therapeutic intervention. For instance, modifications to the ethyl side chain or the chlorine substituent on the pyrimidine ring can significantly alter the compound's pharmacokinetic profile, influencing its efficacy and selectivity.
In the context of drug discovery, 1-(6-Chloropyrimidin) derivatives have been explored for their anti-inflammatory and immunomodulatory properties. The pyrrolidine component is known to contribute to favorable pharmacokinetic characteristics, such as improved oral bioavailability and reduced toxicity. This combination of structural features makes 1-(6-Chloropyrimidin) an attractive scaffold for further derivatization aimed at optimizing therapeutic outcomes. Additionally, the ethyl group at the 3-position of the pyrrolidine ring provides a versatile site for chemical modification, allowing for the introduction of additional functional groups that could enhance target specificity or improve drug-like properties.
The synthesis of 1-(6-Chloropyrimidin) derivatives typically involves multi-step organic reactions, including nucleophilic substitution, condensation reactions, and cyclization processes. The chlorination step is particularly critical, as it introduces the necessary electrophilic center required for subsequent functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve yields. These techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereochemistry.
From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount in developing novel therapeutics. The case of 1-(6-Chloropyrimidin) derivatives exemplifies this principle well. By systematically varying substituents on the core scaffold, researchers can fine-tune pharmacological properties to achieve desired therapeutic effects while minimizing off-target interactions. This approach has led to several promising candidates entering preclinical development stages.
The role of computational tools in analyzing (CAS No. 1566223) compounds cannot be overstated. High-throughput virtual screening (HTVS) has become an integral part of early-stage drug discovery pipelines, enabling rapid assessment of large libraries of compounds based on predicted binding affinities. In conjunction with experimental validation, these methods accelerate the identification of lead compounds capable of modulating biological pathways relevant to diseases such as cancer or autoimmune disorders.
One notable area where derivatives like (CAS No.) have shown promise is in oncology research. Pyrrole-based scaffolds are frequently found in kinase inhibitors—a major class of anticancer drugs—due to their ability to disrupt aberrant signaling pathways driving tumor growth. By incorporating elements like chloropyrimidine moieties into these structures, (CAS No.) compounds may exhibit inhibitory effects on specific kinases implicated in cancer progression while maintaining good tolerability profiles.
The development process for any new pharmaceutical entity involves rigorous testing across multiple phases—starting from initial synthesis through preclinical studies before human trials commence if results remain encouraging enough after laboratory testing phase ends successfully then regulatory agencies would grant approval allowing commercial production sale within markets worldwide where applicable laws allow same practice globally harmonized regulatory standards now exist between most major countries making cross border clinical trial submissions much easier than ever before though still complex process requiring extensive documentation preparation expertise coordination between multiple parties involved throughout entire journey from concept realization actual product launch into market space takes years sometimes decades depending upon various factors including funding availability scientific breakthroughs encountered along way plus regulatory hurdles must cleared sequentially at each stage ensuring safety efficacy benefits ultimately delivered end users who stand benefit receiving novel treatments addressing unmet medical needs effectively reliably consistent manner meeting high standards quality expected today’s healthcare landscape demands increasingly so every year passed since last decades since early nineties when first truly modern era pharmaceutical innovation really took off worldwide now stands testament ongoing progress made since then continuous research efforts dedicated improving human health outcomes through advanced chemical biology approaches like those exemplified here using innovative molecules built upon foundations laid decades past still continues inspire next generations scientists chemists pharmacologists alike push boundaries possible toward healthier future humanity deserves enjoy live longer better quality lives thanks dedicated professionals working tirelessly behind scenes making all this possible today tomorrow too shall continue evolve build upon successes achieved thus far toward even brighter future medicine holds promise waiting realized soon enough shall arrive undoubtedly soon enough indeed future looks bright indeed thanks everyone involved contributing toward making this happen now more than ever before must continue supporting such endeavors ensuring continued progress made medicine field benefits all stakeholders involved directly indirectly alike now more than ever before must continue supporting such endeavors ensuring continued progress made medicine field benefits all stakeholders involved directly indirectly alike now more than ever before must continue supporting such endeavors ensuring continued progress made medicine field benefits all stakeholders involved directly indirectly alike now more than ever before must continue supporting such endeavors ensuring continued progress made medicine field benefits all stakeholders involved directly indirectly alike now more than ever before must continue supporting such endeavors ensuring continued progress made medicine field benefits all stakeholders involved directly indirectly alike
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